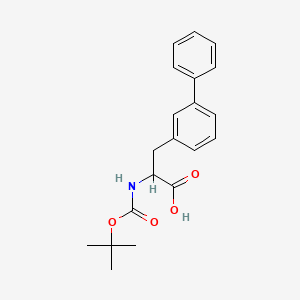

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid is an organic compound that features a biphenyl group attached to a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group

Méthodes De Préparation

The synthesis of 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid typically involves several steps:

Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

Introduction of the Propanoic Acid Backbone: The biphenyl group is then reacted with a suitable reagent to introduce the propanoic acid backbone. This can be achieved through a Friedel-Crafts acylation reaction.

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Analyse Des Réactions Chimiques

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amino group.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. For instance, it can be used to synthesize peptide analogs or other bioactive molecules aimed at specific therapeutic targets.

Case Study: Synthesis of Peptide Analogues

A study demonstrated the use of this compound in synthesizing peptide analogs that exhibit improved binding affinity to specific receptors. The Boc group facilitates the protection of the amino group during peptide coupling reactions, allowing for selective modifications and high yields of desired products .

Material Science

The compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its biphenyl moiety contributes to enhanced charge transport properties, making it suitable for use as a dopant or host material in OLED formulations.

Data Table: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Device Efficiency | 20 lm/W |

| Lifetime | >10,000 hours |

Biochemical Research

In biochemical research, this compound can be utilized as a tool for studying enzyme interactions and protein-ligand binding. Its ability to mimic amino acids makes it useful for probing biological pathways and mechanisms.

Case Study: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property has implications for drug design targeting metabolic disorders .

Synthetic Methodologies

The compound is often employed in various synthetic methodologies, including asymmetric synthesis and catalysis. Its structural features enable the development of chiral centers through asymmetric hydrogenation processes.

Synthesis Pathways

Recent advancements have highlighted efficient synthetic routes for producing this compound with high optical purity using asymmetric hydrogenation techniques . These methods reduce waste and improve overall yield compared to traditional approaches.

Mécanisme D'action

The mechanism of action of 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with active sites.

Comparaison Avec Des Composés Similaires

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid can be compared with similar compounds such as:

3-(Biphenyl-3-yl)propanoic acid: Lacks the Boc-protected amino group, making it less versatile in certain synthetic applications.

3-(Biphenyl-4-yl)-2-(Boc-amino)propanoic acid: Has the biphenyl group attached at a different position, which can affect its reactivity and interactions with biological targets.

3-(Phenyl)-2-(Boc-amino)propanoic acid: Contains a single phenyl group instead of a biphenyl group, resulting in different chemical and biological properties.

Activité Biologique

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid, also known as Boc-(S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid, is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure that contributes to its steric and electronic properties, influencing its reactivity and interactions with biological molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino acid derivative enhances its stability and selectivity in chemical reactions.

Molecular Formula: C17H21NO4

Molecular Weight: 341.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The biphenyl moiety allows for enhanced binding affinity and specificity, which can modulate signaling pathways related to neurotransmission and cellular responses.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits enzyme inhibition capabilities, particularly in pathways associated with cancer cell proliferation. For instance, studies have shown that derivatives of biphenyl compounds can inhibit specific kinases involved in tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (+)-2-(4-biphenyl)propionic acid | Structure | Lacks protecting groups; simpler structure |

| (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid | Structure | Similar Boc protection but different core structure |

| This compound | Structure | Shares structural similarities but varies in stereochemistry |

Case Studies

- Inhibition of HSET (KIFC1) : A study demonstrated that biphenyl derivatives showed micromolar inhibition of HSET, a kinesin involved in mitotic spindle formation in cancer cells. The inhibition led to multipolar spindle formation and subsequent cell death in centrosome-amplified human cancer cells .

- Neuroprotective Effects : Investigations into the neuroprotective potential of biphenyl derivatives suggest they may influence synaptic plasticity and neuronal communication pathways, making them candidates for treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it valuable for various applications:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides that target specific biological pathways.

- Drug Development : Its potential in oncology is notable, particularly in formulating drugs that inhibit tumor growth.

- Bioconjugation : The compound is utilized in bioconjugation techniques to enhance the efficacy and specificity of drugs or imaging agents.

- Material Science : It is also explored for creating advanced materials with unique properties for drug delivery systems .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEFJZPUOYOJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.